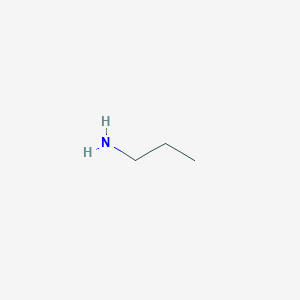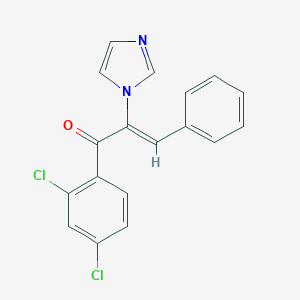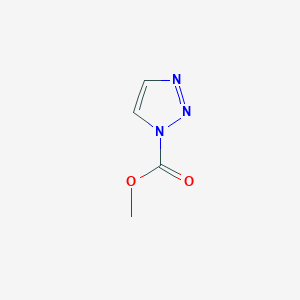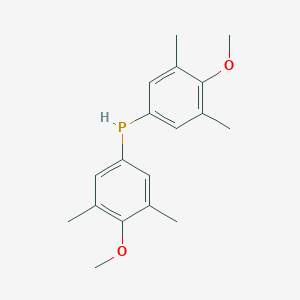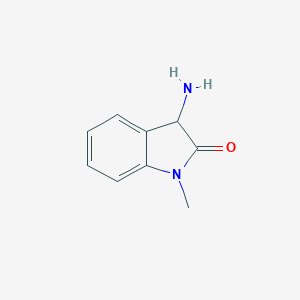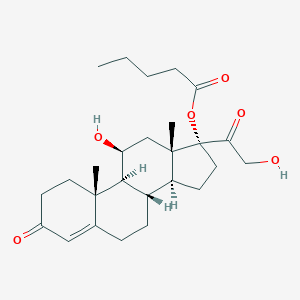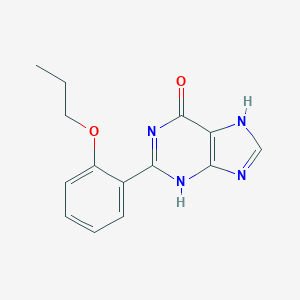
2-Pyridinemethanol, 3-methoxy-4-(2,2,2-trifluoroethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinemethanol, 3-methoxy-4-(2,2,2-trifluoroethoxy)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of pyridine, which is a heterocyclic organic compound that is widely used in the pharmaceutical industry. The synthesis of 2-Pyridinemethanol, 3-methoxy-4-(2,2,2-trifluoroethoxy)- has been extensively studied, and its properties and applications have been investigated in detail.
Wirkmechanismus
The mechanism of action of 2-Pyridinemethanol, 3-methoxy-4-(2,2,2-trifluoroethoxy)- is not well understood. However, studies have shown that this compound has a high affinity for certain metal ions, including copper, nickel, and zinc. The binding of this compound to these metal ions may play a role in its potential applications in catalysis and drug delivery.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-Pyridinemethanol, 3-methoxy-4-(2,2,2-trifluoroethoxy)- have not been extensively studied. However, studies have shown that this compound has low toxicity and is relatively stable under physiological conditions. This suggests that it may have potential applications in drug delivery and other biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Pyridinemethanol, 3-methoxy-4-(2,2,2-trifluoroethoxy)- in lab experiments include its high stability, low toxicity, and potential applications in catalysis and drug delivery. However, the limitations of using this compound in lab experiments include its high reactivity, which requires careful handling and purification, and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on 2-Pyridinemethanol, 3-methoxy-4-(2,2,2-trifluoroethoxy)-. One direction is to investigate its potential applications in drug delivery. This compound's high stability and low toxicity make it a promising candidate for drug delivery applications. Another direction is to investigate its potential applications in catalysis. The use of this compound as a ligand in MOFs has shown promising results, and further studies could lead to the development of new catalytic materials. Finally, further studies are needed to understand the mechanism of action of this compound and its potential applications in other fields, such as materials science and nanotechnology.
Conclusion:
In conclusion, 2-Pyridinemethanol, 3-methoxy-4-(2,2,2-trifluoroethoxy)- is a promising compound that has potential applications in various fields, including drug delivery, catalysis, and materials science. Its synthesis method has been extensively studied, and its properties and applications have been investigated in detail. Further research is needed to fully understand its mechanism of action and to explore its potential applications in different fields.
Synthesemethoden
The synthesis of 2-Pyridinemethanol, 3-methoxy-4-(2,2,2-trifluoroethoxy)- involves several steps. The first step involves the reaction of 2-pyridinemethanol with trifluoroacetic anhydride to obtain the trifluoroacetate derivative. The second step involves the reaction of the trifluoroacetate derivative with methoxyethanol in the presence of a base to obtain the desired compound. The synthesis of this compound is challenging due to the high reactivity of the trifluoroacetate derivative, which requires careful handling and purification.
Wissenschaftliche Forschungsanwendungen
The potential applications of 2-Pyridinemethanol, 3-methoxy-4-(2,2,2-trifluoroethoxy)- in scientific research are vast. This compound has been studied for its potential use as a ligand in the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, catalysis, and drug delivery. The use of 2-Pyridinemethanol, 3-methoxy-4-(2,2,2-trifluoroethoxy)- as a ligand in MOFs has been shown to enhance their stability and selectivity.
Eigenschaften
CAS-Nummer |
122307-63-5 |
|---|---|
Produktname |
2-Pyridinemethanol, 3-methoxy-4-(2,2,2-trifluoroethoxy)- |
Molekularformel |
C9H10F3NO3 |
Molekulargewicht |
237.18 g/mol |
IUPAC-Name |
[3-methoxy-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanol |
InChI |
InChI=1S/C9H10F3NO3/c1-15-8-6(4-14)13-3-2-7(8)16-5-9(10,11)12/h2-3,14H,4-5H2,1H3 |
InChI-Schlüssel |
XYRAJZVBVYFQHC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CN=C1CO)OCC(F)(F)F |
Kanonische SMILES |
COC1=C(C=CN=C1CO)OCC(F)(F)F |
Synonyme |
2-PYRIDINEMETHANOL, 3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



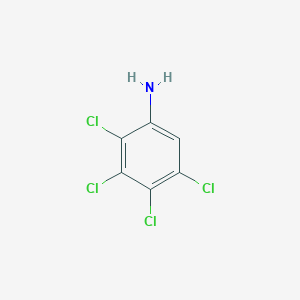
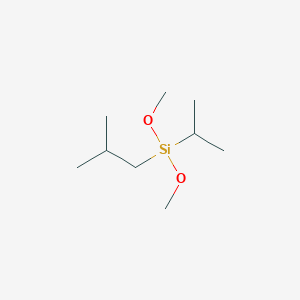
![5'-Aminospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B44154.png)
